(E)-4-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)phenyl acetate
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Overview
Description
(E)-4-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)phenyl acetate is a complex organic compound that features a thiazolidinone ring, an acetamido group, and a phenyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)phenyl acetate typically involves multiple steps, starting with the formation of the thiazolidinone ring This can be achieved through the cyclization of a suitable precursor, such as a thioamide and an α-halo acid
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(E)-4-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)phenyl acetate can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazolidinone ring can be reduced to form alcohols.
Substitution: The acetamido group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidinone ring can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-4-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)phenyl acetate can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure may allow it to bind to specific proteins or enzymes, making it a valuable tool for probing biological pathways and mechanisms.
Medicine
In medicinal chemistry, this compound may have potential as a therapeutic agent. Its structure suggests that it could interact with biological targets involved in disease processes, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its chemical structure allows for the modification of its physical and chemical properties, making it suitable for applications in areas such as coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (E)-4-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)phenyl acetate involves its interaction with specific molecular targets. The thiazolidinone ring and acetamido group may allow it to bind to proteins or enzymes, inhibiting their activity or altering their function. The exact molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinones: Compounds containing the thiazolidinone ring, such as pioglitazone and rosiglitazone, are known for their antidiabetic properties.
Phenyl Acetates: Compounds like phenyl acetate and its derivatives are used in various industrial applications, including as solvents and plasticizers.
Uniqueness
(E)-4-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)phenyl acetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets
Properties
IUPAC Name |
[4-[[2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetyl]amino]phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-4-18-17-20(5-2)16(23)14(25-17)10-15(22)19-12-6-8-13(9-7-12)24-11(3)21/h6-9,14H,4-5,10H2,1-3H3,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKJKKQSDUCNDNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN=C1N(C(=O)C(S1)CC(=O)NC2=CC=C(C=C2)OC(=O)C)CC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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